molecular formula C9H7BrN2O2 B13907880 3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid

3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B13907880
M. Wt: 255.07 g/mol
InChI Key: FBYLXPGQSCYHDU-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

The synthesis of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the substitution of a hydrogen atom at the C-3 position and forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Industrial production methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, palladium catalysts, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and reactivity. Similar compounds include:

These compounds share similar structural features but differ in their reactivity and applications, highlighting the uniqueness of 3-bromo-2-methyl-imidazo[1,2-a]pyridine-8-carboxylic acid.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-7(10)12-4-2-3-6(9(13)14)8(12)11-5/h2-4H,1H3,(H,13,14)

InChI Key

FBYLXPGQSCYHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)C(=O)O)Br

Origin of Product

United States

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